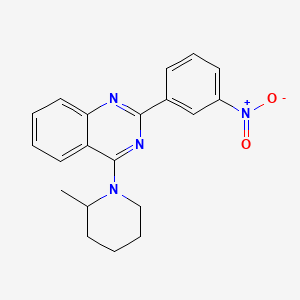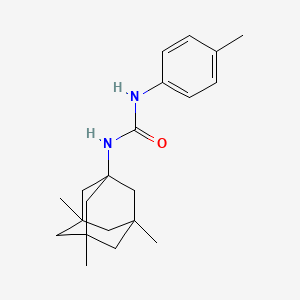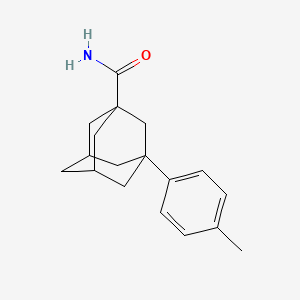![molecular formula C17H21N3O4 B4018303 1-(4-methoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione](/img/structure/B4018303.png)
1-(4-methoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.15320616 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthetic Routes and Heterocyclic Systems
Researchers have developed innovative synthetic methodologies and pathways leading to the creation of novel heterocyclic systems. For example, a study detailed the synthesis of new heterocyclic systems through the Hofmann rearrangement and attempted Combes synthesis, showcasing the reactivity and versatility of related compounds in creating complex heterocyclic structures (Deady & Devine, 2006). These methodologies open new avenues for the synthesis of pharmacologically relevant molecules.
Synthetic Methodologies for N-heterocycles
Another aspect of research on similar compounds includes the development of efficient methodologies for synthesizing functionalized N-heterocycles. A study highlighted an effective method to activate hydroxyl groups without using toxic reagents, applied to the synthesis of functionalized azetidines, pyrrolidines, and piperidines, demonstrating potential for drug-like molecule synthesis (de Figueiredo, Fröhlich, & Christmann, 2006). This method is significant for creating compounds with potential therapeutic applications.
Intervalence Charge-Transfer Studies
Research on compounds containing the methoxyphenyl group has also delved into the realm of physical organic chemistry, specifically intervalence charge-transfer (IVCT) studies in mixed-valence monocations. Such studies provide insight into electronic interactions and the nature of bonding in organic molecules, which is crucial for designing materials with specific electronic properties (Barlow et al., 2005).
X-ray Powder Diffraction Analysis
The structural elucidation of related compounds using X-ray powder diffraction techniques has been reported, providing detailed insight into their crystal structure. For instance, X-ray powder diffraction data for a compound structurally related to apixaban, an anticoagulant, has been documented, underscoring the importance of structural analysis in drug development (Wang et al., 2017).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-oxoazepan-3-yl)amino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-12-7-5-11(6-8-12)20-15(21)10-14(17(20)23)19-13-4-2-3-9-18-16(13)22/h5-8,13-14,19H,2-4,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZAKXMDIPAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzamide](/img/structure/B4018230.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B4018245.png)

![3-(2-chlorophenyl)-N-[(dibenzylamino)carbonothioyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4018267.png)

![11-(Furan-2-ylmethyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B4018274.png)


![5-bromo-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4018292.png)
![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B4018295.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B4018311.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018317.png)
